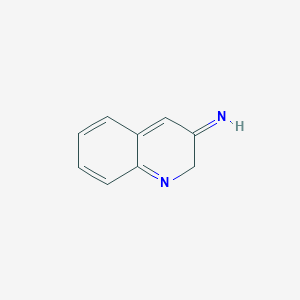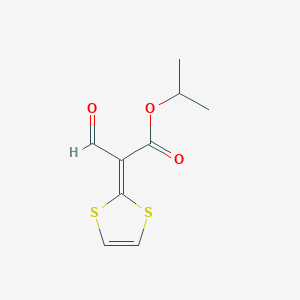
Iron--pyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron–pyridine (1/1) is a coordination compound where iron is complexed with pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine acts as a ligand, coordinating to the iron center through its nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron–pyridine (1/1) can be synthesized through various methods, including direct coordination of pyridine to iron salts. One common method involves the reaction of iron(II) chloride with pyridine in an inert atmosphere. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is isolated by crystallization .
Industrial Production Methods: While specific industrial production methods for Iron–pyridine (1/1) are not extensively documented, the general approach involves large-scale coordination reactions using iron salts and pyridine under controlled conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Iron–pyridine (1/1) undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state and coordination environment.
Reduction: Reduction reactions can convert iron(III) complexes back to iron(II).
Substitution: Ligand substitution reactions where pyridine can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen-containing ligands or phosphines.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of iron-ligand complexes .
Scientific Research Applications
Iron–pyridine (1/1) has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Iron–pyridine (1/1) exerts its effects involves coordination chemistry principles. The iron center can undergo redox reactions, facilitating electron transfer processes. The pyridine ligand stabilizes the iron center and can influence the reactivity and selectivity of the complex. Molecular targets include various substrates in catalytic reactions, where the iron center acts as the active site for transformations .
Comparison with Similar Compounds
Iron(II) complexes with other nitrogen-containing ligands: Such as 2,6-bis(1H-imidazol-2-yl)pyridine.
Iron(III) complexes with functionalized pyridine ligands: Including derivatives with hydroxyl, chloro, trifluoromethyl, nitrile, and nitro groups.
Uniqueness: Iron–pyridine (1/1) is unique due to its simple yet effective coordination environment, which allows for versatile reactivity and applications. The presence of pyridine as a ligand provides a balance between stability and reactivity, making it a valuable compound in both fundamental and applied research .
Properties
CAS No. |
314734-72-0 |
|---|---|
Molecular Formula |
C5H5FeN |
Molecular Weight |
134.94 g/mol |
IUPAC Name |
iron;pyridine |
InChI |
InChI=1S/C5H5N.Fe/c1-2-4-6-5-3-1;/h1-5H; |
InChI Key |
WHJXGGISJBFSJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC=C1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


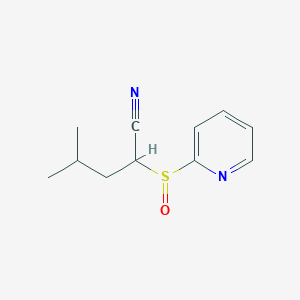

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
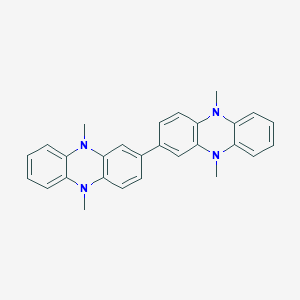
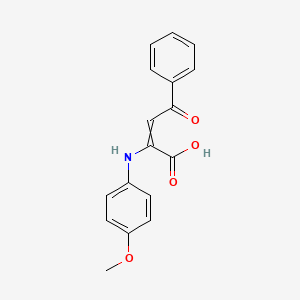
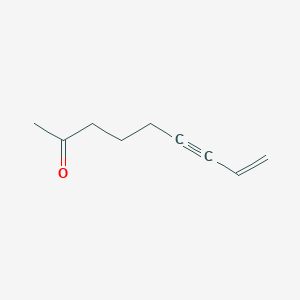
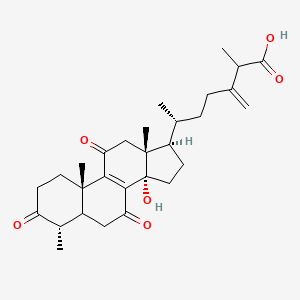
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

